molecular formula C7H14N2O B13072688 3-Amino-1,4,4-trimethylpyrrolidin-2-one

3-Amino-1,4,4-trimethylpyrrolidin-2-one

Cat. No.: B13072688
M. Wt: 142.20 g/mol
InChI Key: WUUHROTVELGTAY-UHFFFAOYSA-N
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Description

Contextualization within the Pyrrolidinone Heterocycle Class

Pyrrolidinones are a class of five-membered lactams, which are cyclic amides. This structural motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The pyrrolidinone ring system provides a rigid framework that can be strategically functionalized to interact with specific biological targets. The presence of a nitrogen atom and a carbonyl group allows for hydrogen bonding and other intermolecular interactions, which are crucial for molecular recognition processes in biological systems.

Significance of Chiral Pyrrolidinone Scaffolds in Modern Organic Synthesis

The introduction of chirality into a molecule can have profound effects on its biological activity. Chiral pyrrolidinone scaffolds are of particular importance as they serve as versatile building blocks for the asymmetric synthesis of complex molecules. The stereocenters within the pyrrolidinone ring allow for precise control over the three-dimensional arrangement of atoms, which is critical for the efficacy and selectivity of many drugs. The development of enantiomerically pure pyrrolidinone derivatives is a key focus in contemporary organic synthesis, enabling the creation of single-enantiomer pharmaceuticals with improved therapeutic profiles.

Current Research Frontiers and Prospective Directions for 3-Amino-1,4,4-trimethylpyrrolidin-2-one

The most prominent application of this compound to date is its role as a key chiral intermediate in the synthesis of Elexacaftor. nih.gov Elexacaftor is a cystic fibrosis transmembrane conductance regulator (CFTR) modulator, which, in combination with other drugs, forms a highly effective treatment for cystic fibrosis. nih.gov The specific stereochemistry of the (R)-enantiomer of this compound is crucial for the biological activity of the final drug molecule.

The synthesis of this key intermediate has been a subject of significant research, with various synthetic routes being developed to produce the desired enantiomer with high purity. These synthetic strategies often involve asymmetric transformations to establish the critical stereocenter at the 3-position of the pyrrolidinone ring.

While its role in the synthesis of Elexacaftor is currently the most significant application, the unique structural features of this compound suggest that it could be a valuable building block for the synthesis of other novel compounds. Its chiral nature and the presence of a reactive amino group open up possibilities for its use in the development of new catalysts, ligands for asymmetric synthesis, and as a scaffold for new therapeutic agents targeting a range of diseases. Future research is likely to explore the broader synthetic utility of this compound and its derivatives.

Below is a data table summarizing some of the key chemical identifiers and properties of the (R)-enantiomer of this compound.

PropertyValue
Chemical Name (R)-3-Amino-1,4,4-trimethylpyrrolidin-2-one
CAS Number 2166190-50-5
Molecular Formula C₇H₁₄N₂O
Molecular Weight 142.20 g/mol
Appearance Not specified in available literature
Storage 2-8°C Refrigerator

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

3-amino-1,4,4-trimethylpyrrolidin-2-one

InChI

InChI=1S/C7H14N2O/c1-7(2)4-9(3)6(10)5(7)8/h5H,4,8H2,1-3H3

InChI Key

WUUHROTVELGTAY-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C(=O)C1N)C)C

Origin of Product

United States

Reactivity and Reaction Pathways of 3 Amino 1,4,4 Trimethylpyrrolidin 2 One Derivatives

Stereoselective Transformations Directed by the Pyrrolidinone Scaffold

The rigid, five-membered ring of the pyrrolidinone scaffold serves as a powerful stereodirecting element in various chemical transformations. The chirality of the core, often established from precursors like proline or 4-hydroxyproline, can be used to control the stereochemical outcome of reactions at or adjacent to the ring. mdpi.com

For derivatives of 3-aminopyrrolidin-2-one (B1279418), the substituents on the ring play a crucial role in directing the approach of incoming reagents. For instance, in reactions involving the C5 position, the substituents at C4 can provide steric hindrance that favors the formation of one diastereomer over another. While specific studies on the 1,4,4-trimethyl variant are not available, research on related pyrrolidine (B122466) systems demonstrates that stereoselective functionalization can be achieved through methods like:

Asymmetric Alkylation: The enolate of the lactam carbonyl can be alkylated, with the stereochemical outcome influenced by the existing stereocenters on the ring and the choice of chiral auxiliaries or catalysts.

Directed Hydrogenation: In derivatives containing a double bond within the pyrrolidinone ring, the approach of a hydrogenation catalyst can be sterically hindered by the ring substituents, leading to the selective formation of a single diastereomer. mdpi.com

Epoxide-Opening Strategies: Asymmetric synthesis of related substituted aminopyrrolidines has been achieved using regio- and stereoselective intramolecular and intermolecular epoxide-opening reactions, where the stereochemistry of the starting material dictates the final product configuration. nih.gov

The gem-dimethyl group at the C4 position in 3-amino-1,4,4-trimethylpyrrolidin-2-one would be expected to exert significant steric influence, potentially locking the ring into a specific conformation and thereby enhancing the facial selectivity of reactions at adjacent positions.

Table 1: Examples of Stereoselective Reactions in Pyrrolidine Synthesis This table is generated based on general methodologies for pyrrolidine synthesis due to a lack of specific data for this compound.

Reaction TypeStarting Material ExampleKey FeatureStereochemical Outcome
Diastereoselective Allylation Chiral N-tert-butanesulfinyl imineUse of a chiral auxiliaryHigh diastereoselectivity, switchable by changing metal reagent (e.g., Indium vs. Zinc). nih.gov
Intramolecular Cyclization Open-chain aminoaldehydeOzonolysis of an oxazine (B8389632) followed by reductive aminationHigh stereocontrol in the formation of the pyrrolidine ring. mdpi.com
Tethered Aminohydroxylation Pyrrolidine precursor with an alkene tetherIntroduction of amino and hydroxyl groups in a controlled mannerRegio- and stereoselective functionalization. nih.gov

Nucleophilic and Electrophilic Reactivity of the Amino and Carbonyl Moieties

The 3-aminopyrrolidin-2-one scaffold contains two primary reactive sites: the nucleophilic amino group and the electrophilic carbonyl carbon of the lactam.

Nucleophilic Reactivity of the Amino Group: The primary amino group at the C3 position is a potent nucleophile. nih.gov It can readily participate in reactions with a wide range of electrophiles. The nucleophilicity of this amine is influenced by the electron-withdrawing effect of the adjacent carbonyl group, which slightly reduces its basicity and reactivity compared to a simple alkylamine.

Common reactions involving the amino group include:

Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form the corresponding amides. This is a fundamental derivatization strategy.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines, although over-alkylation can be an issue. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Formation of Schiff Bases: Condensation with aldehydes or ketones to form imines, which can serve as intermediates for further transformations.

Electrophilic Reactivity of the Carbonyl Moiety: The carbonyl carbon of the lactam is electrophilic and susceptible to attack by strong nucleophiles. The amide resonance stabilizes the carbonyl group, making it less reactive than a ketone or an ester carbonyl. However, it can still undergo several important reactions:

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the lactam carbonyl to a methylene (B1212753) group, yielding the corresponding 1,4,4-trimethylpyrrolidin-3-amine.

Addition of Organometallics: Grignard reagents or organolithium compounds can add to the carbonyl group, although this can sometimes lead to ring-opening.

Hydrolysis: Under strong acidic or basic conditions, the lactam can be hydrolyzed to open the ring, yielding the corresponding γ-amino acid derivative.

The interplay between the nucleophilic amino group and the electrophilic carbonyl group allows for complex intramolecular reactions and the synthesis of bicyclic structures.

Table 2: Predicted Reactivity of Functional Groups This table outlines the expected reactivity based on general organic chemistry principles.

Functional GroupType of ReactivityPotential ReactionsReagents
Amino (-NH₂) NucleophilicAcylation, Alkylation, Sulfonylation, Imine FormationAcyl chlorides, Alkyl halides, Sulfonyl chlorides, Aldehydes/Ketones
Carbonyl (C=O) ElectrophilicReduction, Nucleophilic Addition, HydrolysisLiAlH₄, Grignard reagents, H₃O⁺ / OH⁻

Mechanistic Investigations of Key Synthetic and Derivatization Reactions

While no specific mechanistic studies for this compound have been published, the mechanisms of its key reactions can be inferred from studies on analogous systems.

Mechanism of Acylation: The acylation of the 3-amino group with an acyl chloride proceeds via a standard nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses by expelling the chloride leaving group. A final deprotonation step, often by a mild base or another amine molecule, yields the neutral amide product.

Mechanism of Lactam Reduction: The reduction of the lactam carbonyl with LiAlH₄ involves the delivery of a hydride ion (H⁻) to the electrophilic carbonyl carbon. The initial attack forms a tetrahedral intermediate with an oxygen-aluminum bond. A second hydride transfer is often proposed, leading to the cleavage of the C-N bond and ring-opening, or a sequence that ultimately results in the deoxygenation of the carbonyl to a methylene group. The precise mechanism can be complex and depends on the substrate and reaction conditions.

Mechanism-Based Inactivation by Related Compounds: In biochemical contexts, related amino-cyclic compounds have been studied as mechanism-based inactivators of enzymes. For example, the inactivation of γ-aminobutyric acid aminotransferase (GABA-AT) by (1S,3S)-3-amino-4-difluoromethylene-1-cyclopentanoic acid involves the formation of an aldimine with the enzyme's cofactor, followed by a series of transformations that lead to a tightly bound, non-covalent complex, effectively inactivating the enzyme. nih.gov This highlights how the amino functionality on a cyclic scaffold can be a key feature for designing enzyme inhibitors, a potential application for derivatives of 3-aminopyrrolidin-2-one.

Applications of 3 Amino 1,4,4 Trimethylpyrrolidin 2 One and Its Chiral Derivatives in Advanced Organic Chemistry

Role as Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are instrumental in asymmetric synthesis, temporarily attaching to a substrate to direct a stereoselective reaction. nih.gov The pyrrolidinone framework is particularly effective in this role due to its conformational rigidity, which allows for predictable shielding of one face of a reactive intermediate, thereby guiding the approach of incoming reagents.

In diastereoselective Michael additions, chiral auxiliaries derived from 3-amino-1,4,4-trimethylpyrrolidin-2-one are covalently bonded to α,β-unsaturated systems, creating chiral Michael acceptors. This strategy effectively blocks one face of the double bond from the nucleophile's approach, resulting in the preferential formation of one diastereomer. nih.gov The predictable stereochemical outcome is a hallmark of this method, which has been successfully applied to the synthesis of β-substituted pyroglutamic acids and other valuable amino acid derivatives. nih.gov The operational simplicity and high chemical yields make this a practical method for creating stereochemically rich compounds. nih.gov

The effectiveness of this approach is demonstrated in the addition of various nucleophiles to α,β-unsaturated amides and lactams. The auxiliary dictates the stereochemical course of the reaction, leading to high diastereoselectivity in the 1,4-addition product. nih.gov

Table 1: Examples of Diastereoselective Michael Additions Using Chiral Auxiliaries This table is interactive and showcases representative data from studies on diastereoselective reactions.

Nucleophile Chiral Michael Acceptor System Diastereomeric Ratio (dr) Reference
Organocuprate Reagents α,β-Unsaturated amides with chiral auxiliaries High nih.gov
Ni(II) Complex of Glycine (S)- or (R)-3-[(E)-enoyl]-4-phenyl-1,3-oxazolidin-2-ones Excellent nih.gov

The utility of pyrrolidinone-based auxiliaries extends beyond Michael additions to a broader range of stereocontrolled carbon-carbon and carbon-heteroatom bond formations. rsc.orgnih.gov The principle remains the same: the auxiliary's fixed stereochemistry translates into precise control over the formation of new chiral centers. This has been pivotal in the synthesis of α,α-dialkylated α-amino acids and various N-heterocycles, where the creation of a quaternary chiral carbon bearing a nitrogen atom is achieved with high selectivity. nih.gov

The formation of C-C bonds is a cornerstone of organic synthesis, and achieving stereoselectivity is a significant challenge. rsc.org Pyrrolidinone auxiliaries provide a reliable solution by creating a chiral environment that directs the formation of the new bond. Similarly, in C-P bond formation, reactions can proceed with a defined stereochemical outcome, such as an inversion of configuration, allowing for the synthesis of chiral organophosphorus compounds from chiral alcohols. researchgate.net This level of control is crucial for building complex molecular frameworks where the spatial arrangement of atoms is critical to function. researchgate.net

Development of Chiral Organocatalysts from Pyrrolidinone-Derived Scaffolds

Moving beyond a stoichiometric role, the this compound scaffold is a privileged structure for the design of chiral organocatalysts. By incorporating functional groups capable of activating substrates, the pyrrolidinone core becomes the heart of a catalytic system that can generate chiral products with high enantioselectivity.

A prominent class of organocatalysts derived from this scaffold features a thiourea (B124793) moiety. nih.govnih.govmdpi.com These catalysts are designed to act as hydrogen bond donors, activating electrophiles and orienting them for a stereoselective reaction. researchgate.net

The synthesis of these catalysts typically involves a straightforward sequence. The primary amine of the pyrrolidinone derivative is first converted into an isothiocyanate. This is often achieved by reacting the amine with thiophosgene (B130339) or a related reagent. beilstein-journals.orgnih.govscispace.com The resulting isothiocyanate is then reacted with a second chiral amine component to furnish the final bifunctional thiourea catalyst. beilstein-journals.orgscispace.com This modular synthesis allows for the creation of a diverse library of catalysts with tunable steric and electronic properties.

Table 2: Synthetic Scheme for Pyrrolidinone-Thiourea Catalysts This interactive table outlines the general synthetic pathway.

Step Reactant 1 Reactant 2 Product Purpose Reference
1 Pyrrolidinone-derived amine Thiophosgene (CSCl₂) Isothiocyanate intermediate Formation of the thiourea precursor beilstein-journals.orgnih.gov

The power of pyrrolidinone-thiourea catalysts lies in their ability to perform bifunctional catalysis. beilstein-journals.orgnih.govrsc.org The pyrrolidine (B122466) nitrogen acts as a Lewis base, activating a nucleophile (e.g., a ketone or aldehyde) through the formation of a transient enamine intermediate. beilstein-journals.orgresearchgate.net Simultaneously, the two N-H protons of the thiourea group act as a Brønsted acid, activating the electrophile (e.g., a nitroolefin) through double hydrogen bonding. researchgate.netbeilstein-journals.org

This dual activation brings the two reactants together within a chiral environment, facilitating a highly organized transition state that leads to excellent enantioselectivity. mdpi.com This catalytic mode has proven highly effective in a variety of asymmetric transformations, most notably the Michael addition of ketones and aldehydes to nitroolefins. beilstein-journals.orgresearchgate.net The rigid spirocyclic framework of some derived catalysts has been shown to be essential for achieving high enantioselectivity in conjugate additions. rsc.org

Table 3: Performance of Pyrrolidinone-Thiourea Catalysts in Asymmetric Michael Additions This interactive table presents results from various asymmetric reactions catalyzed by these bifunctional systems.

Nucleophile Electrophile Catalyst Type Yield Enantioselectivity (ee) Reference
Aldehydes Nitroalkenes Pyrrolidine-appended N-sulfinylthiourea Good Up to 98% ee beilstein-journals.orgnih.gov
Cyclohexanone Nitroolefins Pyrrolidinone-thiourea High High scispace.comresearchgate.net

Building Blocks for Complex Molecular Architectures

Beyond its direct use in asymmetric reactions, this compound and its derivatives serve as valuable chiral building blocks for the synthesis of more complex molecular architectures. nih.govenamine.net A building block is a molecule with a defined structure that can be readily incorporated into a larger molecule. researchgate.net The pyrrolidinone unit provides a rigid, stereochemically defined foundation upon which further complexity can be built.

Its structure is frequently found at the core of various biologically active compounds and natural products. nih.gov For example, derivatives of the pyrrolidine ring are key components in drugs for treating hepatitis C and other conditions. nih.gov The synthesis of these complex molecules often relies on the use of pre-formed, chiral pyrrolidine precursors. The defined stereochemistry and functional handles (amine and carbonyl groups) of this compound allow it to be elaborated through various chemical transformations into larger, multifunctional targets. This approach simplifies the synthesis of complex structures by embedding chirality and a key structural motif from an early stage. nih.gov

Precursors in the Total Synthesis of Natural Products and Bioactive Compounds

The rigid, stereochemically-defined structure of substituted pyrrolidinones makes them valuable chiral synthons in the total synthesis of complex natural products. While direct examples of the use of this compound are not extensively documented in publicly available literature, the strategic incorporation of analogous pyrrolidinone cores is a well-established strategy.

A notable example is the total synthesis of (-)-Salinosporamide A, a potent proteasome inhibitor with potential as an anticancer agent. nih.govnih.gov The synthesis of this marine-derived natural product involves the construction of a highly functionalized pyrrolidinone (γ-lactam) core. In one synthetic approach, a key step is the stereoselective formation of a pyrrolidine unit which is subsequently oxidized to the corresponding γ-lactam. nih.gov This highlights the importance of pyrrolidinone precursors in establishing the correct stereochemistry and structural framework of the final natural product.

The general strategy often involves the use of a chiral pyrrolidinone building block that already contains some of the required stereocenters, which are then elaborated to the final complex target. The gem-dimethyl group at the 4-position of this compound, for instance, could serve to direct the stereochemical outcome of subsequent reactions, making it a potentially valuable precursor for natural products containing this structural motif.

Natural Product/Bioactive CompoundPyrrolidinone Precursor StrategyKey Synthetic StepReference
(-)-Salinosporamide AStereoselective formation of a pyrrolidine unit followed by oxidation to a γ-lactam.Oxidation of a pyrrolidine to a γ-lactam. nih.gov

Scaffolds for Diversity-Oriented Synthesis and Chemical Libraries

Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules for high-throughput screening to identify new biologically active compounds. The pyrrolidinone scaffold is an attractive starting point for DOS due to its rigid core and the ability to introduce multiple points of diversity.

The 3-amino and 1- and 4-positions of this compound offer orthogonal handles for chemical modification, allowing for the rapid generation of a library of analogs. For instance, the 3-amino group can be acylated, alkylated, or used in the formation of various heterocyclic rings. The nitrogen at the 1-position can be substituted with a wide range of alkyl or aryl groups.

A prominent example of the use of pyrrolidinone-related scaffolds in DOS is in the synthesis of spirooxindoles, a class of compounds with significant biological activity. researchgate.netnih.gov Three-component 1,3-dipolar cycloaddition reactions involving an isatin-derived azomethine ylide (which can be conceptually related to a substituted pyrrolidine precursor) and a dipolarophile are used to construct complex spiro-pyrrolidinyl-oxindole scaffolds. rsc.org This strategy allows for the creation of a large library of compounds with significant stereochemical and structural diversity from simple starting materials. nih.gov The pyrrolidinone core provides a rigid framework upon which diverse substituents can be appended, leading to a wide exploration of chemical space.

Library TypeCore ScaffoldMethod of DiversificationApplicationReference
SpirooxindolesSpiro-pyrrolidinyl-oxindoleThree-component 1,3-dipolar cycloadditionDrug discovery, cytotoxicity screening researchgate.netnih.govrsc.org
Spiropyrrolo[1,2-a]isoquinolinesSpiropyrrolo[1,2-a]isoquinoline-oxindoleThree-component [3+2] cycloadditionAntidiabetic activity screening acs.org

Probes for Mechanistic Biological Studies (excluding therapeutic/clinical focus)

Beyond their role as precursors and scaffolds, substituted pyrrolidinones are valuable tools for probing biological systems at a molecular level. Their ability to be systematically modified allows for the investigation of structure-activity relationships and the exploration of ligand-receptor binding sites.

Structure-Activity Relationship (SAR) Studies on Pyrrolidinone-Containing Analogs in Molecular Interactions

Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its biological activity. The pyrrolidinone scaffold provides a rigid framework that allows for systematic modifications of its substituents to probe their influence on molecular interactions.

A well-documented example of SAR studies on pyrrolidinone-containing molecules is in the development of inhibitors for dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and a target for the treatment of type 2 diabetes. researchgate.netacs.org In these studies, a series of pyrrolidine-based analogs are synthesized with variations at different positions of the pyrrolidinone ring. jcdronline.orgjcdronline.org For example, the nature of the substituent on the pyrrolidine nitrogen and the stereochemistry at the 3-position can be systematically altered. The inhibitory activity of each analog is then measured, providing insights into the key structural features required for potent and selective inhibition. These studies have revealed that specific electrostatic and steric interactions between the inhibitor and the enzyme's active site are crucial for binding. acs.org

TargetPyrrolidinone Analog SeriesKey SAR FindingsReference
Dipeptidyl Peptidase IV (DPP-IV)Substituted pyrrolidine amidesThe electronic effect of substituents on the pyrrolidine and attached rings plays a crucial role in inhibitory potency. researchgate.net
Dipeptidyl Peptidase IV (DPP-IV)Gliptin-like pyrrolidine derivativesPyrrolidine moiety acts as a P1 fragment, binding in the S1 pocket of the enzyme. acs.org

Exploration of Ligand-Receptor Binding Sites through Molecular Design

The design of molecular probes based on the pyrrolidinone scaffold can provide valuable information about the topology and chemical nature of ligand-receptor binding sites. By incorporating reporter groups (e.g., fluorescent tags, photoaffinity labels) or reactive functionalities into the pyrrolidinone structure, these probes can be used to map binding pockets and identify key amino acid residues involved in molecular recognition.

The general approach of using small molecule ligands as probes to explore receptor binding sites is well-established, for example, in the study of cannabinoid receptors. nih.govnih.gov In these studies, synthetic ligands are designed to interact with specific residues within the receptor's binding pocket, and the effect of these interactions on receptor activation is measured. mdpi.comresearchgate.net This information is then used to build a model of the ligand-receptor complex and to design new ligands with improved affinity and selectivity. The rigid pyrrolidinone core of this compound, with its defined stereochemistry and multiple points for functionalization, makes it a promising scaffold for the development of such molecular probes.

Receptor TargetProbe Design StrategyInformation GainedAnalogous System Reference
G-Protein Coupled Receptors (e.g., Cannabinoid Receptors)Covalent and reversible molecular probesIdentification of key amino acid residues at the active site, characterization of ligand-receptor interactions. nih.govuconn.edu

Advanced Analytical and Spectroscopic Characterization Methodologies for 3 Amino 1,4,4 Trimethylpyrrolidin 2 One and Its Derivatives

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are fundamental to determining the molecular architecture of 3-Amino-1,4,4-trimethylpyrrolidin-2-one. They offer non-destructive analysis, providing detailed insights into the connectivity of atoms, their spatial arrangement, and the precise geometry of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the solution-state structure and dynamics of pyrrolidinone derivatives. The five-membered ring of the pyrrolidin-2-one core is not planar and typically adopts an envelope conformation, where one atom deviates from the plane formed by the other four. nih.gov For this compound, this conformational preference and the relative stereochemistry of its substituents can be thoroughly investigated using a suite of NMR experiments.

¹H NMR Spectroscopy : Analysis of proton-proton (¹H-¹H) coupling constants (³JHH) provides valuable information about the dihedral angles between adjacent protons, which is crucial for determining the ring's pucker and the preferred orientation of the amino group (pseudo-axial or pseudo-equatorial). nih.gov

¹³C NMR Spectroscopy : The chemical shifts of the carbon atoms, particularly C3, C4, and C5, are sensitive to the stereochemistry and conformation of the ring. These shifts can provide evidence for the relative configuration of the substituents. nih.gov

2D NMR Techniques : Two-dimensional NMR experiments are essential for unambiguous assignments and stereochemical elucidation.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) : These experiments detect protons that are close in space (typically < 5 Å). The presence or absence of specific NOE/ROE cross-peaks between the protons of the methyl groups at C4, the proton at C3, and the N-methyl protons allows for the determination of the relative stereochemistry (cis or trans) of the substituents. researchgate.netmdpi.org For instance, a strong NOE between the C3-proton and one of the C4-methyl groups would indicate they are on the same face of the ring.

Table 1: NMR Techniques for Structural Analysis of Pyrrolidinone Derivatives
NMR ExperimentPrimary ApplicationInformation ObtainedReference
¹H NMRConformational AnalysisDihedral angles from ³JHH coupling constants, substituent orientation. nih.gov
¹³C NMRStereochemical AnalysisChemical shifts sensitive to local geometry and substituent effects. nih.gov
NOESY/ROESYRelative StereochemistryThrough-space proton-proton proximities for assigning cis/trans relationships. researchgate.netmdpi.org
HSQC/HMBCStructural ConnectivityCorrelation of proton and carbon signals to confirm the molecular backbone.

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the absolute three-dimensional structure of a crystalline molecule. rigaku.com This technique provides precise data on bond lengths, bond angles, and the absolute configuration of chiral centers, provided a suitable single crystal can be grown.

For this compound, an SC-XRD analysis would involve irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This analysis yields an electron density map from which the positions of all atoms in the crystal lattice can be determined. The data refinement process allows for the assignment of the absolute configuration (R or S) at the C3 stereocenter. This is often achieved by analyzing the anomalous dispersion of the scattered X-rays, which is particularly effective if the crystal contains heavier atoms. researchgate.net The technique also unequivocally confirms the solid-state conformation of the pyrrolidinone ring and the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. researchgate.netnih.gov

Table 2: Typical Crystallographic Data Obtained from SC-XRD Analysis
ParameterDescriptionExample Data Type
Crystal SystemThe symmetry system of the crystal lattice.Monoclinic, Orthorhombic, etc.
Space GroupThe specific symmetry group of the crystal.P2₁/c, P-1, etc. researchgate.netmdpi.com
Unit Cell DimensionsLengths (a, b, c) and angles (α, β, γ) of the unit cell.a = 5.93 Å, b = 10.97 Å, c = 14.80 Å mdpi.com
Absolute ConfigurationThe R/S configuration of the chiral center(s).Determined via Flack parameter refinement.
Atomic CoordinatesThe precise x, y, z position of each atom.Fractional coordinates.

Chromatographic Methods for Enantiomeric Purity and Isomeric Separation

Chromatographic techniques are essential for separating the enantiomers of this compound and assessing its enantiomeric purity, which is critical in many applications.

Chiral Gas Chromatography (GC) is a high-resolution technique suitable for the analysis of volatile and thermally stable compounds. Since amino compounds like this compound are often non-volatile, a derivatization step is required to block the polar amino and amide functional groups, thereby increasing volatility.

A common approach involves a two-step derivatization: esterification of any carboxyl groups (if present in a derivative) followed by acylation of the amino group. For secondary amines, reagents like heptafluorobutyl chloroformate (HFBCF) can be used to create volatile derivatives suitable for GC analysis. nih.govresearchgate.net The separation of the resulting derivatized enantiomers is then achieved on a chiral stationary phase (CSP), such as a cyclodextrin (B1172386) derivative or an amino acid derivative like L-valine (e.g., Chirasil-L-Val). nih.gov The interaction between the derivatized enantiomers and the chiral stationary phase differs, leading to different retention times and enabling their separation and quantification.

Chiral High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the enantioseparation of amino compounds, often without the need for derivatization. Direct separation is a significant advantage as it eliminates extra sample preparation steps and avoids potential racemization during derivatization.

This is typically achieved using a chiral stationary phase (CSP) that can interact stereoselectively with the analyte enantiomers. For amino compounds, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin or vancomycin, are particularly effective. mst.edu These CSPs offer multiple interaction mechanisms—including hydrogen bonding, ionic interactions, and steric hindrance—that lead to differential retention of the enantiomers. The separation is usually performed in reversed-phase or polar organic modes, and the mobile phase composition (e.g., the type and concentration of organic modifier) is optimized to achieve the best resolution. mst.edu

Table 3: Comparison of Chiral GC and HPLC for Enantiomeric Separation
TechniqueKey PrincipleSample PreparationCommon Stationary PhasesAdvantages
Chiral GCSeparation of volatile derivatives on a chiral column.Required (e.g., acylation, esterification). nih.govChirasil-L-Val, derivatized cyclodextrins. nih.govHigh resolution and sensitivity.
Chiral HPLCDifferential interaction of enantiomers with a CSP.Often not required (direct analysis). Macrocyclic glycopeptides (e.g., teicoplanin). mst.eduBroad applicability, direct analysis.

Mass Spectrometry for Derivatization-Targeted Analysis of Amino Compounds

Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique (GC-MS or LC-MS), is a cornerstone for the analysis of amino compounds. For targeted analysis, derivatization can be employed not only to improve chromatographic behavior but also to enhance ionization efficiency and control fragmentation, leading to highly sensitive and selective detection.

When using LC coupled with electrospray ionization mass spectrometry (LC/ESI-MS), the inherent charge of the amino group in this compound allows for good sensitivity in positive ion mode. However, derivatization with a reagent that contains a permanently charged group or a moiety with very high proton affinity can significantly increase the ESI response. nih.gov

Furthermore, in tandem mass spectrometry (MS/MS), a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected and fragmented. Derivatization can be used to introduce a specific functional group that predictably fragments to produce a dominant and characteristic product ion. This allows for the use of Selected Reaction Monitoring (SRM), a highly selective and sensitive quantification technique where the instrument is set to monitor a specific precursor-to-product ion transition. nih.gov For example, derivatizing the amino group can introduce a tag that, upon fragmentation, yields a common product ion for a whole class of derivatized analytes, simplifying method development. Reagents like chloroformates or specialized tags designed for MS detection can be used for this purpose. nih.govnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Neutral Loss Scan Mode

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection provided by tandem mass spectrometry. Within the suite of MS/MS scan modes, the neutral loss scan (NLS) offers a specialized approach for the targeted detection of a class of compounds that share a common structural feature.

The principle of a neutral loss scan involves programming the mass spectrometer to scan for all precursor ions that lose a specific, predefined neutral fragment upon collision-induced dissociation (CID). unt.edu The instrument systematically scans a range of precursor ions in the first mass analyzer (Q1) while simultaneously scanning the second mass analyzer (Q3) at a fixed mass offset. unt.edu A signal is detected only when a precursor ion fragments by losing the specified neutral mass, allowing for the selective identification of all analytes in a sample that belong to that chemical class, even in complex matrices. unt.eduwaters.com

This technique is particularly valuable for analyzing compounds like this compound, especially after derivatization. The primary amino group of the molecule is a reactive site suitable for chemical modification. By using a derivatizing agent that introduces a specific tag, all resulting derivatives will contain a common chemical moiety. If this moiety is readily lost as a neutral fragment during MS/MS analysis, a neutral loss scan can be employed to selectively screen for all derivatized amino compounds in the sample. nih.gov

For instance, a method developed for the analysis of amino compounds utilizes derivatization with diethyl ethoxymethylenemalonate (DEEMM). nih.gov The resulting derivatives can then be analyzed by a reversed-phase liquid chromatography triple quadrupole MS system operating in neutral loss scan mode, targeting the specific neutral loss associated with the DEEMM tag. nih.gov This approach allows for the comprehensive profiling of amino compounds within a sample, as it can highlight both known and potentially unknown molecules that have reacted with the derivatizing agent. nih.gov

The application of NLS is a strategic way to screen for metabolites or derivatives that share a common core structure, making it a highly efficient tool in metabolomics and drug development studies. waters.com Common neutral losses screened for in such studies include those corresponding to sulphates (80.06 Da) and glucuronides (176.12 Da), which are frequent metabolic conjugates. waters.com Similarly, a characteristic neutral loss can be established for a derivatized compound like this compound to facilitate its targeted detection.

Table 1: Principles of Neutral Loss Scan (NLS) Mode for Amino Compound Analysis
ParameterDescriptionRelevance to this compoundReference
Scan PrincipleBoth mass analyzers (Q1 and Q3) are scanned with a constant mass offset, corresponding to the mass of a specific neutral fragment lost during CID.Allows for the selective detection of the target compound and its derivatives if they exhibit a consistent and predictable fragmentation pattern involving the loss of a common neutral moiety. unt.eduwaters.com
ObjectiveTo identify all compounds within a chemical class that share a common, cleavable functional group or tag.After derivatization of its amino group, NLS can be used to screen for the compound and related derivatives in a complex matrix. nih.gov
InstrumentationTypically performed on tandem quadrupole or hybrid mass spectrometers (e.g., Q-TOF).Standard instrumentation can be used for method development and analysis. nih.gov
Example ApplicationScreening for glycated peptides by detecting the neutral loss of a sugar moiety (162 Da) or for amino compounds derivatized with DEEMM (loss of 46).Derivatization can introduce a tag designed to undergo a specific neutral loss (e.g., 46 Da with DEEMM), enabling targeted analysis via NLS. nih.govnih.gov

Specialized Derivatization Techniques for Enhanced Analytical Detection and Resolution

Derivatization is a chemical modification strategy used to convert an analyte into a product with improved properties for analytical separation and detection. For a polar and basic compound like this compound, derivatization of its primary amine can overcome analytical challenges associated with liquid chromatography and mass spectrometry. nih.gov The key objectives of derivatization in this context are to improve chromatographic retention on reversed-phase columns, increase ionization efficiency for enhanced mass spectrometric sensitivity, and introduce a chromophore or fluorophore for optical detection.

Several reagents are available for the pre-column derivatization of primary and secondary amines. The choice of reagent depends on the analytical goal, such as improving sensitivity or enabling chiral separation.

Diethyl ethoxymethylenemalonate (DEEMM): This reagent reacts with amino compounds to form stable derivatives. nih.gov The derivatization overcomes poor retention of polar amines on reversed-phase LC columns and provides a target for class-specific screening using neutral loss scan mode in MS/MS analysis. nih.gov

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): Marketed as the Waters AccQ•Tag™ reagent, AQC derivatizes primary and secondary amines in a single step to produce highly stable, fluorescent adducts. This method is widely used for amino acid analysis and significantly enhances detection by both fluorescence and mass spectrometry. The reaction requires an optimized pH, typically achieved using a borate (B1201080) buffer, and a molar excess of the reagent to ensure complete derivatization of all amino groups.

Other Reagents: A variety of other reagents are employed for the derivatization of amines to enhance detectability. These include reagents designed to introduce a fluorescent tag or a group that is highly responsive in electrospray ionization mass spectrometry. For example, reagents can be designed to impart a permanent positive charge or a highly ionizable group to the analyte, thereby increasing its signal in positive-ion ESI-MS. nih.gov The selection of the derivatization strategy is critical and is tailored to the specific requirements of the analytical method, including the nature of the sample matrix and the desired limits of detection.

Table 2: Comparison of Derivatization Reagents for Amino Compounds
Derivatization ReagentAbbreviationTarget Functional GroupPrimary Analytical AdvantageDetection ModeReference
Diethyl ethoxymethylenemalonateDEEMMPrimary and secondary aminesImproves reversed-phase LC retention; enables neutral loss scanning in MS/MS.LC-MS/MS (NLS) nih.gov
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamateAQCPrimary and secondary aminesForms highly stable, fluorescent derivatives for sensitive detection.HPLC-Fluorescence, LC-MS
(S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine1-DAPAPCarboxylic acids (Note: This reagent derivatizes acids, but illustrates the principle of adding a highly detectable tag)Increases ESI-MS sensitivity; enables enantiomeric separation of chiral acids.LC-ESI-MS/MS nih.gov

Based on a thorough review of the available scientific literature, there are no specific computational or theoretical studies focused solely on the chemical compound "this compound" that align with the requested detailed outline. Research covering molecular modeling, quantum chemical calculations, and conformational analysis for this exact molecule could not be located.

Therefore, it is not possible to provide a scientifically accurate article on the specific topics of:

Computational and Theoretical Studies of 3 Amino 1,4,4 Trimethylpyrrolidin 2 One

Conformational Analysis and Stereochemical Prediction Algorithms

...as they pertain directly to 3-Amino-1,4,4-trimethylpyrrolidin-2-one. While computational studies exist for the broader class of pyrrolidinone derivatives, the strict requirement to focus exclusively on "this compound" prevents the inclusion of this more general information.

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